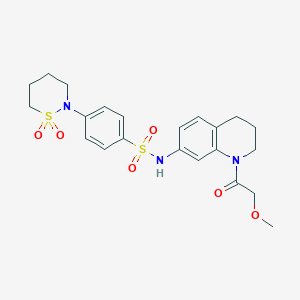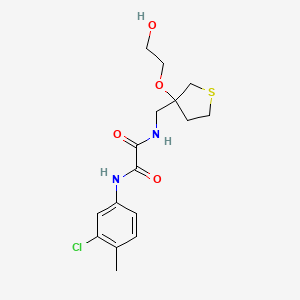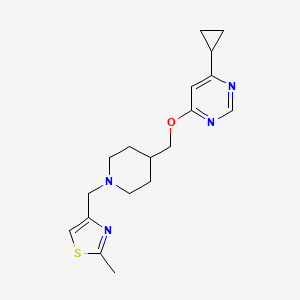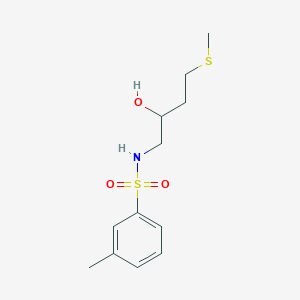
Amino(2-ethoxy-5-methylphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amino(2-ethoxy-5-methylphenyl)acetic acid is a compound that contains an amino group with a terminal carboxylic acid . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterobifunctional Cross-linking Reagents
One application involves the synthesis of heterobifunctional cross-linking reagents for bioconjugation, demonstrating the utility of amino acid derivatives in creating biocompatible linkers. These linkers are used for coupling peptides to liposomes, facilitating targeted drug delivery and immunization strategies. The introduction of hydrophilic polyoxyethylene chains by these reagents is designed to enhance the accessibility and reduce the immunogenicity of conjugates, compared to traditional methods (Frisch, Boeckler, & Schuber, 1996).
Antioxidant and Xanthine Oxidase Inhibitory Activities
Another area of application is in the synthesis of novel Schiff base ligands from amino acid derivatives, which are reacted with metal ions to produce compounds with potential antioxidant and enzyme inhibitory activities. Specifically, zinc complexes of these ligands have shown significant xanthine oxidase inhibitory activity, suggesting potential applications in managing diseases associated with oxidative stress and hyperuricemia (Ikram et al., 2015).
Synthesis of Pyranopyrazole Derivatives
Amino acid derivatives are also utilized as catalysts or reactants in the synthesis of pyranopyrazole derivatives, highlighting their role in the development of efficient, green synthetic methodologies. These compounds have various potential applications in medicinal chemistry and materials science, showcasing the versatility of amino acid derivatives in facilitating diverse chemical reactions (Zolfigol et al., 2013).
Anti-inflammatory Drug Development
Furthermore, amino acid derivatives serve as key intermediates in the development of anti-inflammatory drugs. The structural characteristics of these compounds allow for the synthesis of metal complexes with enhanced biological activities. Research in this area contributes to the discovery of new therapeutic agents with potential applications in treating inflammation-related diseases (Dendrinou-Samara et al., 1998).
Angiotensin-Converting Enzyme Inhibitors
Additionally, amino acid derivatives are involved in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, highlighting their importance in drug discovery for cardiovascular diseases. The structural modification of these derivatives enables the optimization of ACE inhibitory activity, contributing to the development of more effective antihypertensive medications (Yanagisawa et al., 1987).
Eigenschaften
IUPAC Name |
2-amino-2-(2-ethoxy-5-methylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-3-15-9-5-4-7(2)6-8(9)10(12)11(13)14/h4-6,10H,3,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKJUPGBGBZLPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-phenyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2767762.png)
![N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2767763.png)

![2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2767765.png)


![6-(5-Benzyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2767771.png)


![N-(4-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2767775.png)

![1-(3-chloro-4-fluorobenzoyl)-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2767780.png)
